molecular formula C16H17FN2O4S B3667412 N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3667412
M. Wt: 352.4 g/mol
InChI Key: FYUHKLQWDSBUPJ-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfonyl group attached to an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Formation of the acetamide linkage.

    Substitution: Introduction of the fluorophenyl and methoxy groups.

    Sulfonylation: Addition of the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. Key parameters include temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or anilino groups.

    Reduction: Reduction reactions can occur at the nitro or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer or inflammation.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(2-methoxyanilino)acetamide
  • N-(2-chlorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
  • N-(2-fluorophenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

Uniqueness

“N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its fluorophenyl group can enhance binding affinity and selectivity, while the methoxy and methylsulfonyl groups can influence solubility and metabolic stability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-23-15-10-6-5-9-14(15)19(24(2,21)22)11-16(20)18-13-8-4-3-7-12(13)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUHKLQWDSBUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
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